2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-acetamido-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-6-3-8(15-19-6)11-14-10(20-16-11)5-13-9(18)4-12-7(2)17/h3H,4-5H2,1-2H3,(H,12,17)(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGYCCYMGVZWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of modified structures, depending on the nucleophile employed.
Scientific Research Applications
2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the context of drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide with structurally related oxadiazole derivatives from the evidence. Key differences lie in substituents, physical properties, and biological activity.
Table 1: Structural and Physicochemical Comparisons
Key Observations
However, this may reduce aqueous solubility relative to polar substituents like pyridine . Melting Points: Oxadiazole derivatives with aromatic substituents (e.g., 11as, 12a) exhibit higher melting points (78–135°C) due to stronger intermolecular interactions, while the target compound’s melting point is uncharacterized but expected to align with analogs .
Isomer Ratios :
- Compounds with branched alkyl groups (e.g., isopropyl in 11as) show 4:1 isomer ratios in NMR, attributed to restricted rotation around the amide bond. The target compound’s dual acetamide groups may introduce additional rotational isomers, though this remains unverified .
Biological Activity: Proteasome Inhibition: Analogs like 11as and 12a inhibit proteasomes via non-covalent interactions, with IC₅₀ values in the nanomolar range. The target’s isoxazole group may modulate binding specificity compared to pyridine or chlorophenyl groups . Anticancer Potential: Compound 55 () with a methylisoxazole moiety shows moderate activity (IC₅₀: 6.554 μM), suggesting the target compound could share similar applications .
Synthetic Routes :
- The target compound may be synthesized via amide coupling between 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-5-methylamine and acetamide derivatives, analogous to methods in –3 using triethylamine and silica chromatography .
Biological Activity
2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is with a molecular weight of 344.39 g/mol. The compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. Specifically, derivatives similar to 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown promising cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
The above table summarizes the IC50 values of various oxadiazole derivatives against the A549 human lung cancer cell line and C6 rat glioma cell line, demonstrating significant anticancer activity.
The anticancer activity of oxadiazole derivatives is attributed to their ability to inhibit critical enzymes involved in cancer progression. These include:
- Telomerase
- Topoisomerase
- Histone deacetylase (HDAC)
These enzymes play vital roles in cellular processes such as apoptosis and mitogenesis. The inhibition of these targets leads to increased apoptosis in cancer cells and reduced tumor growth.
Study on Oxadiazole Derivatives
In a study published in December 2023, researchers synthesized several new oxadiazole derivatives and evaluated their anticancer properties. Compounds were tested on multiple cancer cell lines including A549 and C6, revealing that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapy agents like cisplatin . This indicates their potential as effective alternatives or adjuncts in cancer therapy.
Apoptotic Activity
Further investigations into the apoptotic mechanisms revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. Specifically, compounds that contain the oxadiazole ring were shown to enhance mitochondrial membrane depolarization, a precursor to apoptosis .
Q & A
Q. What are the optimal synthetic routes for 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves sequential heterocycle formation and amide coupling. Key steps include:
- Microwave-assisted synthesis for efficient cyclization of the 1,2,4-oxadiazole ring (reducing reaction time from 12h to 30 minutes) .
- Controlled pH (6.5–7.5) during amide bond formation to minimize hydrolysis .
- Use of DMF as a solvent with potassium carbonate to stabilize intermediates .
- Purification via silica chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (yield: 65–78%) .
Q. How can structural characterization be performed to confirm the identity of the compound?
- Methodological Answer : A multi-technique approach is critical:
- 1H/13C NMR : Assign peaks for the isoxazole (δ 6.2–6.4 ppm, singlet) and oxadiazole (δ 8.1–8.3 ppm) moieties. Overlapping signals in the δ 3.5–4.5 ppm range indicate the methylene bridge .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight (M+1 = 349.3) using C18 reverse-phase columns (acetonitrile/water + 0.1% formic acid) .
- IR Spectroscopy : Identify amide C=O stretches (1660–1680 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
| Analytical Technique | Key Parameters | Diagnostic Features |
|---|---|---|
| 1H NMR (CDCl₃, 400 MHz) | δ 2.4 (s, 3H, CH₃), δ 4.1 (s, 2H, CH₂) | Confirms methyl and bridging groups |
| HPLC (C18) | Retention time: 8.2 min | Purity assessment |
| HRMS | m/z 349.1421 [M+H]+ | Exact mass verification |
Q. What methods are suitable for monitoring reaction progress and intermediate stability?
- Methodological Answer :
- TLC : Use silica plates with UV254 indicator; eluent = dichloromethane/methanol (9:1). Spotting intermediates at Rf 0.3 (amide precursor) and Rf 0.6 (final product) .
- In-situ FTIR : Track carbonyl (1700–1750 cm⁻¹) and nitrile (2200 cm⁻¹) groups during oxadiazole formation .
- pH-stat titration : Maintain pH 7.0 ± 0.2 during hydrolysis-sensitive steps .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Methodological Answer :
- Dynamic effects : Rotameric equilibria in the acetamide group may cause splitting. Use variable-temperature NMR (25–60°C) to coalesce signals .
- Isomerism : Check for E/Z isomerism in the acrylamide moiety (if present) via NOESY correlations .
- Control experiments : Compare with spectra of simpler analogs (e.g., 3-methylisoxazole derivatives) to assign ambiguous signals .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4EY7 for proteasome inhibition) to predict binding to the 20S catalytic subunit .
- Site-directed mutagenesis : Modify residues in putative binding pockets (e.g., Thr1 or Lys33) to validate docking results .
- SPR biosensing : Measure real-time binding kinetics (KD < 10 μM suggests therapeutic relevance) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (tested in pH 4.0–7.4 buffers) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. What strategies are effective for analyzing metabolic stability in hepatic microsomes?
- Methodological Answer :
- LC-MS/MS : Quantify parent compound depletion over 60 minutes using rat liver microsomes (0.5 mg/mL protein) .
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic pathways .
- Stable isotopes : Synthesize a deuterated analog (e.g., CD₃ at the methyl group) to track metabolites .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show variance) and incubation times .
- Batch analysis : Compare purity (>98% vs. 90%) and stereochemical integrity (via chiral HPLC) .
- Positive controls : Use reference compounds (e.g., bortezomib for proteasome inhibition) to calibrate activity thresholds .
Q. What advanced techniques resolve crystallographic ambiguities in the oxadiazole core?
- Methodological Answer :
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals (common in oxadiazole derivatives) .
- High-resolution synchrotron data : Collect at λ = 0.7 Å to resolve disorder in the methylisoxazole group .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing packing .
Tables
Q. Table 1: Stability Profile Under Accelerated Conditions
| Condition (40°C/75% RH) | Time (Weeks) | Purity (%) | Degradation Products |
|---|---|---|---|
| Solid state | 4 | 98.2 | None detected |
| Aqueous buffer (pH 7.4) | 1 | 92.5 | Hydrolyzed amide (3.1%) |
| DMSO stock (10 mM) | 8 | 99.0 | None detected |
Q. Table 2: Key Spectral Assignments
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Acetamide C=O | 168.5 (13C), 2.1 (1H, s) | 1675 |
| Oxadiazole C=N | 158.2 (13C) | 1605 |
| Isoxazole CH₃ | 2.4 (1H, s) | 2980 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
